Pyrrolidine, 2-(3-chloro-2-iodophenyl)-

Description

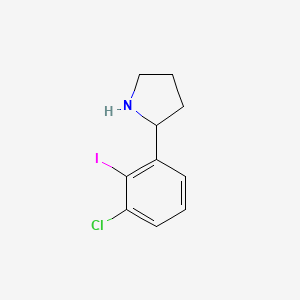

Pyrrolidine, 2-(3-chloro-2-iodophenyl)-, is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a phenyl group bearing chlorine and iodine at the 3- and 2-positions, respectively. This unique substitution pattern distinguishes it from simpler halogenated pyrrolidine derivatives.

Properties

CAS No. |

1391136-33-6 |

|---|---|

Molecular Formula |

C10H11ClIN |

Molecular Weight |

307.56 g/mol |

IUPAC Name |

2-(3-chloro-2-iodophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11ClIN/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 |

InChI Key |

AAOKTECJNITHIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=C(C(=CC=C2)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 2-(3-chloro-2-iodophenyl)- typically involves the reaction of 3-chloro-2-iodoaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 2-(3-chloro-2-iodophenyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

Pyrrolidine, 2-(3-chloro-2-iodophenyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of Pyrrolidine, 2-(3-chloro-2-iodophenyl)- involves its interaction with specific molecular targets. The presence of chlorine and iodine atoms enhances its ability to form strong interactions with biological molecules, potentially leading to its observed biological activities. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activities and interference with cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrrolidine Derivatives

(a) 2-(3-Chlorophenyl)pyrrolidine Hydrochloride (CAS 1177307-35-5)

- Structure : A pyrrolidine ring substituted with a 3-chlorophenyl group.

- Key Differences: Lacks the 2-iodo substituent present in the target compound. The absence of iodine reduces molecular weight (MW: ~218.12 g/mol vs.

- Synthesis : Prepared via nucleophilic substitution or cross-coupling reactions, similar to methods described for 2-(het)arylpyrrolidines .

(b) (R)-2-(2,3-Dichlorophenyl)pyrrolidine Hydrochloride (CAS 2241594-54-5)

- Structure : Dichlorinated phenyl group (2,3-Cl₂) on pyrrolidine.

- Key Differences : Replaces iodine with a second chlorine atom. The electron-withdrawing effect of Cl vs. I may reduce aromatic ring reactivity in electrophilic substitutions. Melting points and solubility are likely lower compared to the iodo analog due to reduced halogen size and polarizability .

(c) (S)-3-(2-Chlorophenyl)pyrrolidine (CAS 1335583-18-0)

- Structure : Chlorine at the 2-position of the phenyl ring, with pyrrolidine substitution at the 3-position.

- Key Differences : Positional isomerism alters steric interactions and binding affinity in biological systems. The 3-substituted pyrrolidine may exhibit distinct conformational flexibility compared to 2-substituted derivatives .

Pyridine-Based Halogenated Compounds

(a) (2-Chloro-4-Iodopyridin-3-yl)methanol (CAS MFCD11862258)

- Structure : Pyridine ring with Cl and I substituents.

- Key Differences : Aromatic nitrogen in pyridine vs. pyrrolidine’s saturated ring. The pyridine’s electron-deficient nature enhances reactivity in nucleophilic substitutions, whereas pyrrolidine’s basicity may favor different pharmacological interactions .

Physicochemical and Pharmacological Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.